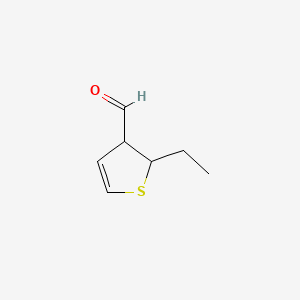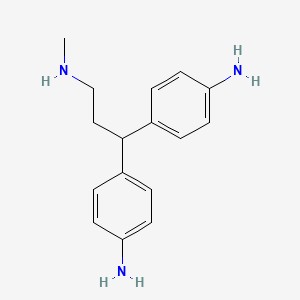
Propylamine, 3,3-bis(4-aminophenyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- is an aromatic diamine compound with significant applications in various fields, including polymer chemistry and materials science. This compound is characterized by its unique structure, which includes two aminophenyl groups attached to a propylamine backbone, with an additional methyl group on the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- typically involves the reaction of 4-nitrobenzaldehyde with propylamine, followed by reduction of the resulting Schiff base to yield the desired diamine. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the aminophenyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of polymers and other advanced materials .
Aplicaciones Científicas De Investigación
Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- involves its interaction with various molecular targets. The aminophenyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell signaling and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-aminophenyl)methane
- Bis(4-aminophenyl)ether
- Bis(4-aminophenyl)sulfone
Uniqueness
Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and materials with enhanced thermal and mechanical properties .
Propiedades
Número CAS |
22083-69-8 |
|---|---|
Fórmula molecular |
C16H21N3 |
Peso molecular |
255.36 g/mol |
Nombre IUPAC |
4-[1-(4-aminophenyl)-3-(methylamino)propyl]aniline |
InChI |
InChI=1S/C16H21N3/c1-19-11-10-16(12-2-6-14(17)7-3-12)13-4-8-15(18)9-5-13/h2-9,16,19H,10-11,17-18H2,1H3 |
Clave InChI |
VQYGGBMTMQOQMC-UHFFFAOYSA-N |
SMILES canónico |
CNCCC(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



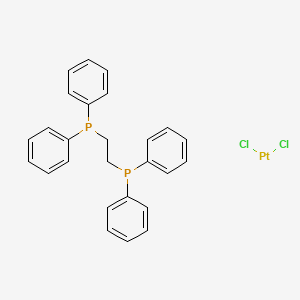

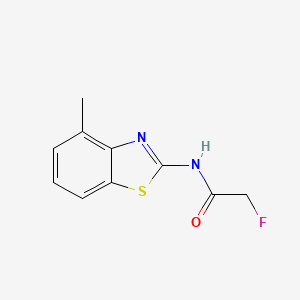
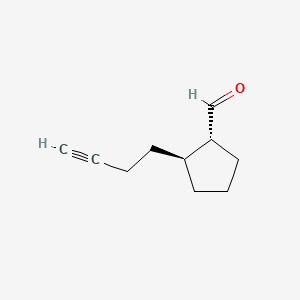
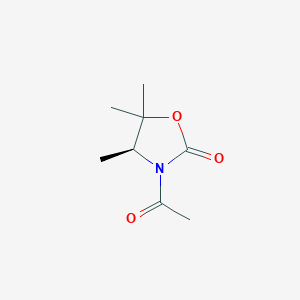
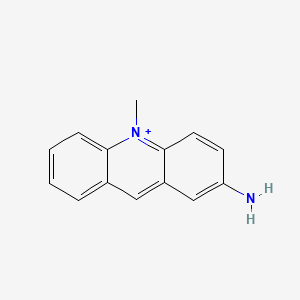

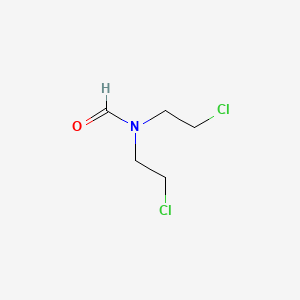

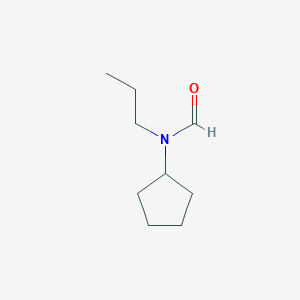
![4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13814742.png)
![[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate](/img/structure/B13814759.png)
